

Corrosion Control in Petroleum Facilities: A Technical Support Center

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Compound of Interest		
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing corrosion-related challenges during their experiments in **petroleum** production and processing environments.

Troubleshooting Guides

This section offers step-by-step guidance for diagnosing and resolving common corrosion issues.

Issue: Unexpectedly high corrosion rate observed on carbon steel coupons in a simulated production environment.

- Question 1: What are the initial steps to diagnose the cause of the high corrosion rate?
 - Verify Environmental Parameters: Confirm that the experimental temperature, pressure, and fluid composition (including water cut, CO2 and H2S partial pressures) match the intended test conditions. Deviations can significantly impact corrosion rates.[1]
 - Inspect Corrosion Products: Carefully observe the appearance of the corrosion products on the coupon. The color and texture can provide initial clues. For example, black deposits may indicate the presence of iron sulfide from H2S corrosion.



- Analyze Fluid Chemistry: Re-analyze the water chemistry, paying close attention to pH, dissolved solids, and the concentration of corrosive gases.
- Check for Microbiological Activity: If the environment is conducive to microbial growth (e.g., presence of water, nutrients, and suitable temperatures), consider the possibility of Microbiologically Influenced Corrosion (MIC).[2]
- Question 2: How can I differentiate between CO2 (sweet) corrosion and H2S (sour) corrosion?

Sweet corrosion, primarily caused by dissolved CO2 forming carbonic acid, often results in uniform thinning or localized pitting. Sour corrosion, resulting from the presence of H2S, typically forms a sulfide scale on the metal surface. The characteristics of this scale and the presence of H2S in the environment are key differentiators. A common rule of thumb is that sour corrosion is a significant concern when the partial pressure of H2S is above 0.05 psia.

Question 3: What actions should be taken if MIC is suspected?

If MIC is suspected, it is crucial to perform biological testing on the fluid and any solid deposits. The NACE TM0194 standard provides field-friendly methods for estimating bacterial populations, including sessile (surface-attached) bacteria, which are often the primary contributors to MIC.[2][3] If MIC is confirmed, a biocide treatment program may be necessary.

Issue: A cathodic protection (CP) system is not providing adequate protection to a pipeline segment.

Question 1: What are the common failure modes for a cathodic protection system?

Common failures include issues with electrical continuity, improper anode placement, insufficient current output, and environmental factors.[4] Breaks in the electrical connection between the anodes and the structure being protected will prevent the flow of protective current. Anodes that are poorly positioned may not provide uniform current distribution, leaving some areas unprotected.

Question 2: How can I troubleshoot a failing cathodic protection system?



- Inspect Physical Connections: Visually inspect all accessible cables and connections for damage or looseness.
- Measure Potential Readings: Take pipe-to-soil potential readings along the affected pipeline segment. Potentials that are less negative than the protection criterion (typically -850 mV relative to a copper-copper sulfate electrode) indicate insufficient protection.
- Check Rectifier Output (for impressed current systems): For impressed current CP systems, verify the rectifier's voltage and current output. Fluctuations or a lack of output could indicate a power supply issue or a problem with the anode bed.
- Assess Anode Condition (for sacrificial anode systems): If accessible, inspect the condition of the sacrificial anodes. Depleted anodes will no longer provide sufficient current and will need to be replaced.

Frequently Asked Questions (FAQs)

1. What are considered acceptable corrosion rates for carbon steel in **petroleum** production?

Acceptable corrosion rates for carbon steel can vary depending on the specific application, the design life of the equipment, and the consequences of failure. However, some general guidelines exist. For many pipeline applications, a corrosion rate of less than 0.1 mm/year (4 mpy) is often considered low, while rates above 1 mm/year (40 mpy) are typically deemed high and require mitigation.

2. What are the typical dosage rates for corrosion inhibitors?

Corrosion inhibitor dosage rates are highly dependent on the specific inhibitor chemistry, the corrosivity of the environment, and the operating conditions. For continuous injection, typical dosages can range from 10 to 50 parts per million (ppm).[5] However, the optimal dosage should be determined through laboratory testing and field monitoring.

3. How do I select the appropriate material for a corrosive environment?

Material selection is a critical aspect of corrosion control. The choice of material depends on factors such as the composition of the process fluid, temperature, pressure, and the presence



of corrosive species like H2S and CO2. NACE MR0175/ISO 15156 provides detailed guidelines for selecting materials for use in H2S-containing environments.[6][7][8][9]

Data Presentation

Table 1: Comparison of Common Corrosion Resistant Alloys

Material	Key Characteristics	Typical Applications in Petroleum Industry
Carbon Steel	Low cost, good mechanical properties.	Pipelines, pressure vessels, structural components in non- severe environments.
316 Stainless Steel	Good corrosion resistance in many environments, but susceptible to chloride stress corrosion cracking.	Piping and equipment in less aggressive corrosive streams. [10][11]
Duplex Stainless Steel	High strength and excellent resistance to pitting, crevice corrosion, and chloride stress corrosion cracking.	Offshore platforms, subsea equipment, and environments with high chloride content.[10] [11][12]

Experimental Protocols

Protocol 1: Weight-Loss Corrosion Coupon Test (Based on ASTM G1/G31)

This protocol outlines the fundamental steps for conducting a weight-loss corrosion test to determine the average corrosion rate.

1. Specimen Preparation:

- Accurately measure the dimensions of the test coupon.
- Clean the coupon with a suitable solvent to remove any oil, grease, or dirt.
- Abrade the coupon surfaces with silicon carbide paper to a uniform finish.
- · Rinse with deionized water and then acetone.
- Dry the coupon thoroughly and weigh it to the nearest 0.1 mg.[4][13][14][15][16]

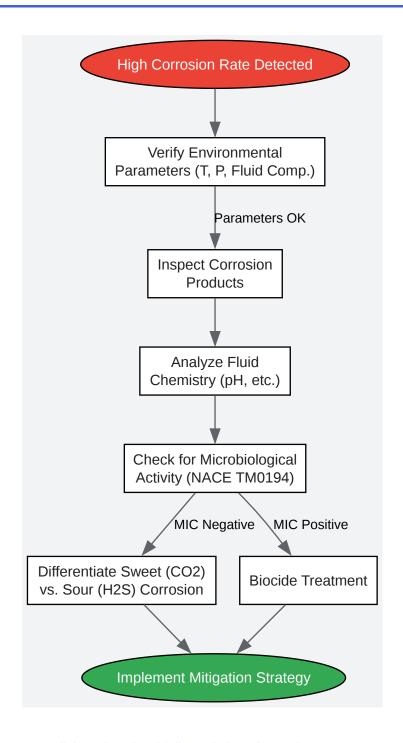


2. Exposure:

- Suspend the coupon in the test environment using a non-metallic holder.
- Ensure the coupon is fully immersed and not in contact with other metallic objects.
- Record the start time and the experimental conditions (temperature, pressure, fluid composition).
- Expose the coupon for a predetermined duration.
- 3. Post-Exposure Cleaning and Evaluation:
- At the end of the exposure period, carefully remove the coupon from the environment.
- Photograph the coupon to document the appearance of the corrosion products.
- Clean the coupon according to the procedures outlined in ASTM G1 to remove all corrosion products without removing a significant amount of the base metal.[4][13][14][15][16] This may involve chemical cleaning or gentle mechanical methods.
- Rinse with deionized water and then acetone.
- Dry the coupon and re-weigh it to the nearest 0.1 mg.
- 4. Corrosion Rate Calculation:
- Calculate the weight loss by subtracting the final weight from the initial weight.
- Calculate the corrosion rate in millimeters per year (mm/y) or mils per year (mpy) using the following formula:
- Corrosion Rate = (Weight Loss × K) / (Alloy Density × Exposed Area × Exposure Time)
- Where K is a constant that depends on the units used.

Visualizations

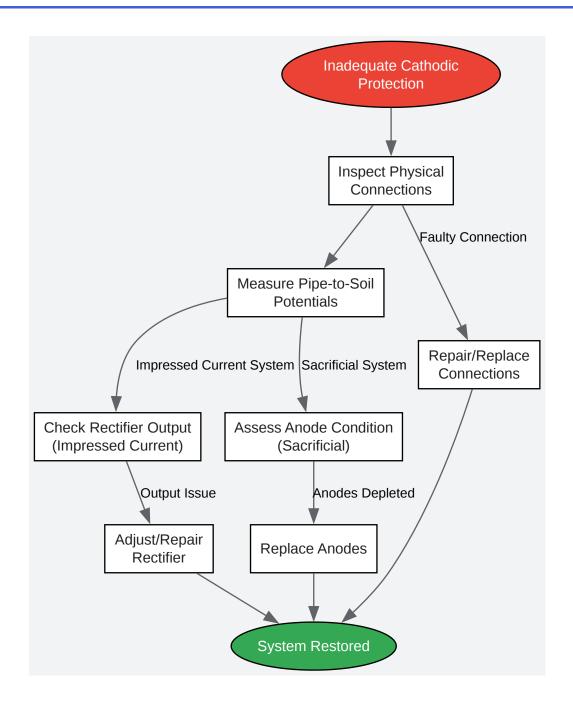




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Caption: A simplified workflow for troubleshooting high corrosion rates.





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Caption: A decision tree for troubleshooting cathodic protection system failures.

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